N-(pyridin-3-ylmethyl)pyridin-4-amine
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Overview
Description
N-(pyridin-3-ylmethyl)pyridin-4-amine is an organic compound with the molecular formula C11H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)pyridin-4-amine typically involves the reaction of pyridin-3-ylmethanol with pyridin-4-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired amine product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(pyridin-3-ylmethyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- N-(pyridin-2-yl)pyridin-4-amine
- N-(pyridin-3-yl)pyrimidin-4-amine
Uniqueness
N-(pyridin-3-ylmethyl)pyridin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for various targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11/h1-8H,9H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXKMWXEJMXJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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